4-(Phenylsulfonyl)piperidine
Overview
Description
4-(Phenylsulfonyl)piperidine is a chemical compound with the molecular formula C11H15NO2S . It is a derivative of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives often involves reactions such as the aza-Michael reaction . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound . The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4- (piperidin-1-ylsulfonyl)benzylsulfides was carried out by converting different organic acids sequentially into corresponding esters, hydrazides and 5-substituted-1,3,4-oxadiazole-2-thiols .Molecular Structure Analysis
The molecular structure of piperidine derivatives is often analyzed using various spectroscopic techniques . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine derivatives are known to participate in various chemical reactions. For instance, reactions of 4-phenylsulfonyl-tetrachloro-pyridine with ethylamine as a model nucleophile have shown a preference for nucleophilic attack at the position para to the ring nitrogen .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular formula of this compound is C11H15NO2S, with an average mass of 225.307 Da and a monoisotopic mass of 225.082352 Da .Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
- 4-(Phenylsulfonyl)piperidine derivatives have been synthesized and evaluated for their potential as enzyme inhibitors, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies confirmed their potential as excellent inhibitors for these enzymes (Khalid et al., 2014).
Antimicrobial Activity
- N-Substituted derivatives of this compound have been synthesized and shown moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Selective Receptor Antagonism
- 4-(Phenylsulfonyl)piperidines have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds demonstrated oral bioavailability and potential for evaluation in animal models, indicating their utility in receptor-related studies (Fletcher et al., 2002).
Application in Gastrointestinal Motility
- Certain benzamide derivatives of this compound have shown promise as 5-HT4 receptor agonists, potentially offering novel treatments for gastrointestinal motility disorders (Sonda et al., 2004).
Synthesis of Functionalized Cyclic Enamines
- This compound derivatives have been used in the synthesis of functionalized cyclic enamines, showcasing their role in advanced organic synthesis and potential applications in medicinal chemistry (Arias et al., 2001).
Evaluation of Butyrylcholinesterase Enzyme Inhibition
- The compound and its derivatives have been screened for butyrylcholinesterase enzyme inhibition, demonstrating significant biological activity and potential therapeutic applications (Khalid et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to interact with various targets, including cholinesterase receptors . The benzyl-piperidine group, for instance, provides good binding to the catalytic site of the AChE enzyme .
Mode of Action
For instance, in the case of cholinesterase receptors, the benzyl-piperidine group interacts with specific amino acids (Trp84, Trp279, Phe330, and Phe331) in the catalytic site of the enzyme .
Biochemical Pathways
Piperidine derivatives have been reported to regulate multiple signaling pathways crucial for cancer regulation .
Pharmacokinetics
Piperidine derivatives have been reported to have enhanced cns pharmacokinetic properties .
Result of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Future Directions
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(benzenesulfonyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWSPDQRMEORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.